

# Nvp-adw742 as a selective IGF-1R tyrosine kinase inhibitor

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## Compound of Interest

Compound Name: Nvp-adw742

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An In-Depth Technical Guide to **NVP-ADW742** as a Selective IGF-1R Tyrosine Kinase Inhibitor  
For Researchers, Scientists, and Drug Development Professionals

## Abstract

**NVP-ADW742** is a potent and selective, orally active small molecule inhibitor of the Insulin-like Growth Factor-1 Receptor (IGF-1R) tyrosine kinase.[1] Deregulation of the IGF-1R signaling pathway is a crucial factor in the proliferation and survival of various cancer cells, making it a significant target for therapeutic intervention.[2] This technical guide provides a comprehensive overview of **NVP-ADW742**, including its mechanism of action, biochemical and cellular activity, and preclinical efficacy. Detailed experimental protocols for key assays and structured data tables are presented to facilitate further research and development.

## Introduction to NVP-ADW742

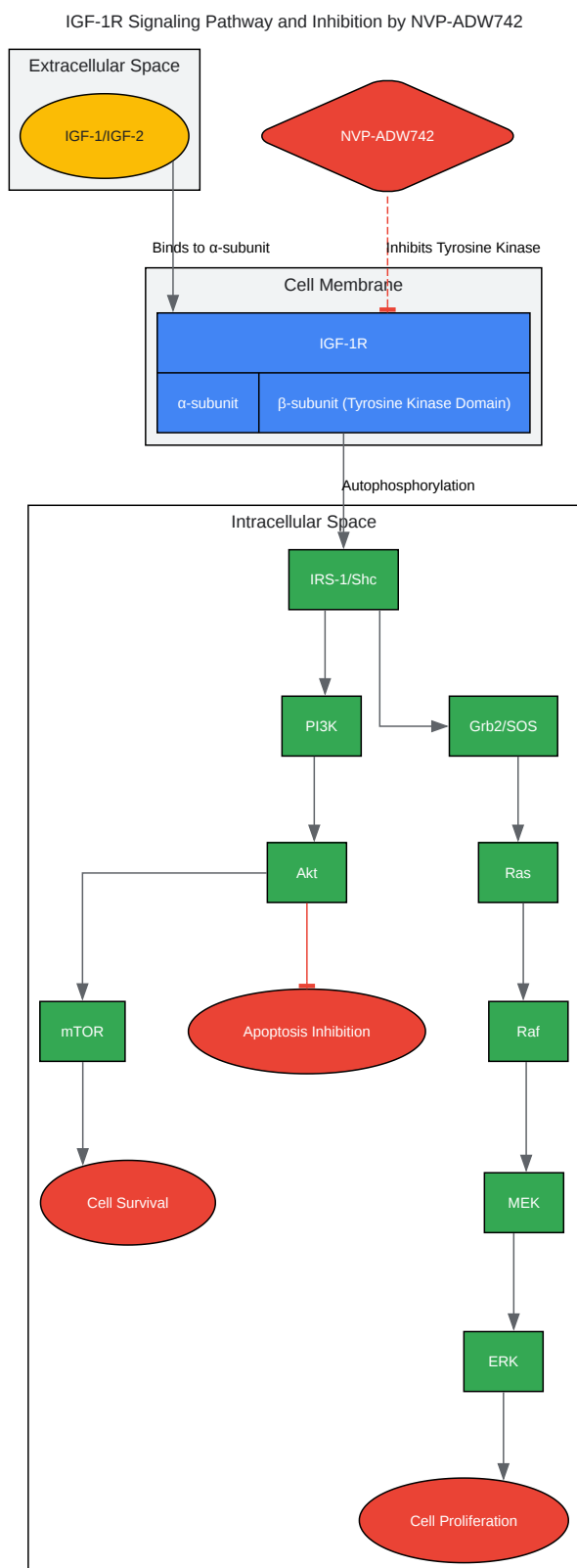
**NVP-ADW742**, also known as ADW742 or GSK552602A, is a pyrrolo[2,3-d]pyrimidine derivative that acts as an ATP-competitive inhibitor of the IGF-1R tyrosine kinase.[1][3] It has demonstrated significant anti-proliferative and pro-apoptotic effects in a wide range of preclinical cancer models, both as a single agent and in combination with chemotherapy.[2][4][5]

Chemical Properties:

Property	Value	Reference
Chemical Name	5-[3-(Phenylmethoxy)phenyl]-7-[trans-3-(1-pyrrolidinylmethyl)cyclobutyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine	[6]
Molecular Formula	C28H31N5O	[1]
Molecular Weight	453.58 g/mol	[1][7]
CAS Number	475488-23-4	[1]

## Mechanism of Action

**NVP-ADW742** selectively inhibits the IGF-1R tyrosine kinase by competing with ATP for its binding site in the catalytic domain of the receptor. This inhibition prevents the autophosphorylation of the receptor upon ligand (IGF-1 or IGF-2) binding, thereby blocking the activation of downstream signaling cascades.[3] The two primary signaling pathways downstream of IGF-1R are the Phosphoinositide 3-Kinase (PI3K)/Akt pathway, which is crucial for cell survival and inhibition of apoptosis, and the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway, which is primarily involved in cell proliferation.[8] By inhibiting IGF-1R, **NVP-ADW742** effectively abrogates these pro-survival and proliferative signals.[2]



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**Caption:** IGF-1R Signaling and **NVP-ADW742** Inhibition

## Quantitative Data Presentation

### In Vitro Kinase Inhibitory Activity

**NVP-ADW742** demonstrates high selectivity for IGF-1R over the closely related Insulin Receptor (InsR) and other tyrosine kinases.

Target Kinase	IC50 (μM)	Selectivity vs. IGF-1R	Reference
IGF-1R	0.17	-	<a href="#">[1]</a>
InsR	2.8	~16.5-fold	<a href="#">[1]</a>
c-Kit	>5	>29-fold	<a href="#">[1]</a>
HER2	>10	>58-fold	<a href="#">[1]</a>
PDGFR	>10	>58-fold	<a href="#">[1]</a>
VEGFR-2	>10	>58-fold	<a href="#">[1]</a>
Bcr-Abl	>10	>58-fold	<a href="#">[1]</a>

### In Vitro Anti-proliferative Activity

**NVP-ADW742** effectively inhibits the growth of various cancer cell lines.

Cell Line	Cancer Type	IC50 (μM)	Notes	Reference
Multiple Myeloma (MM) cell lines	Multiple Myeloma	0.1 - 0.5	Serum-stimulated proliferation	[7]
H526	Small Cell Lung Cancer (SCLC)	0.1 - 0.4	Lacks active SCF/Kit autocrine loop	[9]
H146	Small Cell Lung Cancer (SCLC)	0.1 - 0.5	Lacks active SCF/Kit autocrine loop	[9]
WBA	Small Cell Lung Cancer (SCLC)	4 - 7	Has active SCF/Kit autocrine loop	[5]
H209	Small Cell Lung Cancer (SCLC)	4 - 7	Has active SCF/Kit autocrine loop	[5]
Daoy	Medulloblastoma	11.12	-	[5]

## In Vivo Efficacy

In a mouse model of multiple myeloma, **NVP-ADW742** demonstrated significant anti-tumor activity.

Animal Model	Treatment	Outcome	Reference
SCID/NOD mice with MM cells	10 mg/kg IP, twice daily for 19 days	Significantly suppressed tumor growth and prolonged survival	[1]
SCID/NOD mice with MM cells	50 mg/kg orally, twice daily for 19 days	Significantly suppressed tumor growth and prolonged survival	[1]

## Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **NVP-ADW742**.

### Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

- **Cell Plating:** Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
- **Compound Treatment:** Treat cells with various concentrations of **NVP-ADW742** and incubate for the desired period (e.g., 72 hours).[\[10\]](#)
- **MTT Addition:** Add 10  $\mu$ L of MTT reagent (5 mg/mL in PBS) to each well.
- **Incubation:** Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
- **Solubilization:** Add 100  $\mu$ L of detergent reagent (e.g., 0.1% NP40 in isopropanol with 4 mM HCl) to each well.
- **Absorbance Reading:** After incubating in the dark at room temperature for at least 2 hours, measure the absorbance at 570 nm using a microplate reader.

### Western Blot Analysis for Protein Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins, such as IGF-1R and Akt.

- **Sample Preparation:** Lyse cells in a buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.[\[8\]](#)
- **Protein Quantification:** Determine the protein concentration of each lysate.
- **SDS-PAGE:** Separate 10-50  $\mu$ g of protein per lane on an SDS-polyacrylamide gel.[\[11\]](#)
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.

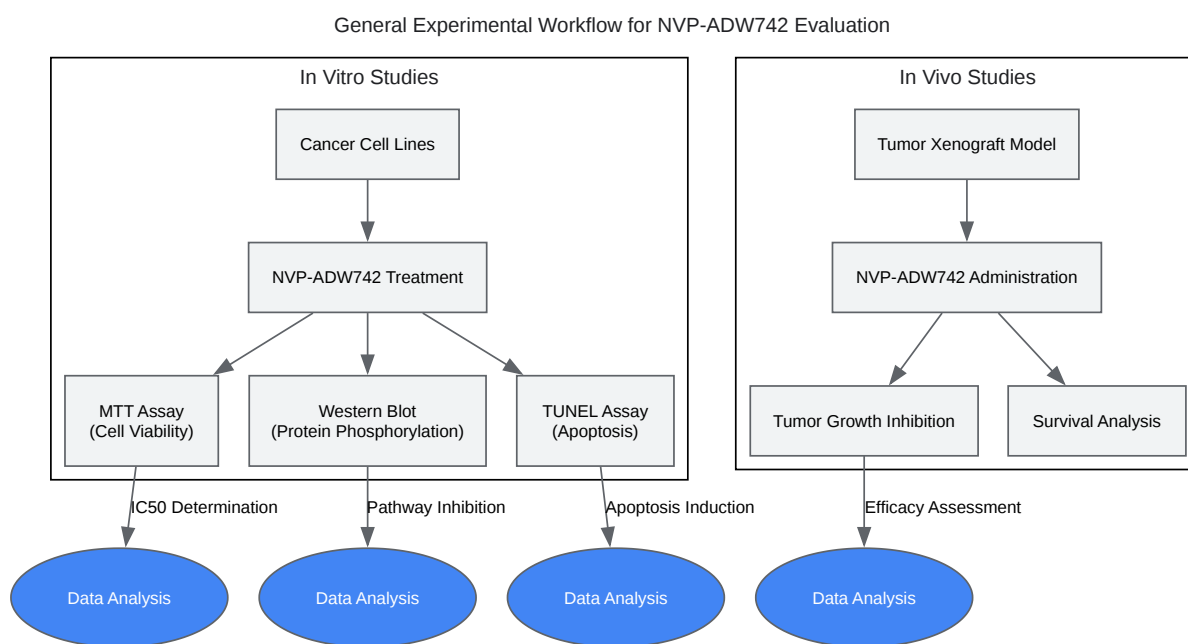
- Blocking: Block the membrane with 5% w/v BSA in TBST to prevent non-specific antibody binding.[8]
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., phospho-IGF-1R, phospho-Akt) overnight at 4°C.[3]
- Washing: Wash the membrane three to four times with TBST for 5 minutes each.[11]
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
- Detection: Use an ECL substrate to visualize the protein bands.[11]

## Apoptosis (TUNEL) Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

- Cell Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 30 minutes, followed by permeabilization with 0.2% Triton X-100.[13]
- TUNEL Reaction: Incubate the samples with a TUNEL reaction mixture containing TdT enzyme and biotin-11-dUTP for 60 minutes at 37°C.[14]
- Staining: Add Streptavidin-HRP solution and incubate for 30 minutes at 37°C.[14]
- Visualization: Add DAB substrate and incubate for 10 minutes at room temperature to develop a dark brown color in apoptotic nuclei.[14]
- Analysis: Observe the stained cells under a light microscope.[15]

## Mandatory Visualizations



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**Caption:** Experimental Workflow for **NVP-ADW742**

## Conclusion

**NVP-ADW742** is a highly selective and potent inhibitor of the IGF-1R tyrosine kinase with demonstrated anti-cancer activity in a variety of preclinical models. Its ability to induce apoptosis and inhibit cell proliferation, particularly in tumors dependent on IGF-1R signaling, makes it a valuable tool for cancer research and a potential candidate for further therapeutic development. The data and protocols presented in this guide are intended to support the ongoing investigation of **NVP-ADW742** and other IGF-1R inhibitors in the field of oncology. Although preclinical studies have been extensive, it is noted that **NVP-ADW742** was not advanced into clinical development due to toxicity issues observed in the preclinical phase.[16]



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